molecular formula C7H6BrN3 B1490712 1-Azido-4-bromo-2-methylbenzene CAS No. 1199273-60-3

1-Azido-4-bromo-2-methylbenzene

Cat. No.: B1490712
CAS No.: 1199273-60-3
M. Wt: 212.05 g/mol
InChI Key: UVSZVKGRZLEDLZ-UHFFFAOYSA-N
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Description

1-Azido-4-bromo-2-methylbenzene is an organic compound with the molecular formula C7H6BrN3. It is characterized by the presence of an azido group (-N3), a bromo group (-Br), and a methyl group (-CH3) attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of 1-Azido-4-bromo-2-methylbenzene are the carbon atoms in the benzene ring . The compound interacts with these atoms through a series of reactions, which are influenced by the presence of the azido, bromo, and methyl groups .

Mode of Action

The mode of action of this compound involves a series of reactions. The first step is a Friedel Crafts acylation, followed by a conversion from the acyl group to an alkane, and finally a nitration . These reactions result in changes to the benzene ring, including the addition of the azido, bromo, and methyl groups .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of polysubstituted benzenes . The compound’s interactions with its targets can influence these pathways, leading to the production of various substituted benzene derivatives .

Pharmacokinetics

Like other similar compounds, its adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its molecular weight, solubility, and the presence of functional groups .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the addition of the azido, bromo, and methyl groups to the benzene ring, resulting in changes to the ring’s structure and properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect the compound’s reactivity. Additionally, conditions such as temperature and pH can also influence the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-4-bromo-2-methylbenzene can be synthesized through several synthetic routes. One common method involves the nitration of 4-bromo-2-methylbenzene followed by azidation. The reaction conditions typically require the use of strong nitrating agents such as nitric acid and sulfuric acid, followed by azidation agents like sodium azide.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

1-Azido-4-bromo-2-methylbenzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form azido-bromomethylbenzoic acid.

  • Reduction: Reduction reactions can convert the azido group to an amino group, resulting in 1-amino-4-bromo-2-methylbenzene.

  • Substitution: The bromo group can be substituted with other functional groups, such as hydroxyl or alkoxy groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Azido-bromomethylbenzoic acid (from oxidation).

  • 1-amino-4-bromo-2-methylbenzene (from reduction).

  • Various substituted benzene derivatives (from substitution reactions).

Scientific Research Applications

1-Azido-4-bromo-2-methylbenzene is utilized in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the labeling and tracking of biomolecules.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-azido-2-methylbenzene

  • 1-azido-4-bromobenzene

  • 1-azido-3-bromobenzene

  • 1-azido-2-bromobenzene

Properties

IUPAC Name

1-azido-4-bromo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-4-6(8)2-3-7(5)10-11-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSZVKGRZLEDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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